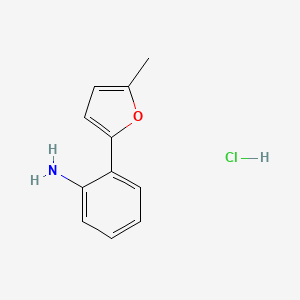

2-(5-Methyl-2-furyl)aniline hydrochloride

Description

Significance of Furan- and Aniline-Containing Scaffolds in Chemical Synthesis

Furan (B31954) and its derivatives are pivotal building blocks in organic synthesis, valued for their versatile reactivity and presence in a myriad of natural products and pharmaceuticals. genprice.comnih.gov The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can participate in various reactions, including electrophilic substitutions and cycloadditions, making it a versatile precursor for more complex molecules. genprice.comnih.gov Furan-containing scaffolds are integral to the structure of numerous bioactive compounds, demonstrating a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. genprice.com

Similarly, the aniline (B41778) scaffold, a primary aromatic amine, is a cornerstone of industrial and medicinal chemistry. google.comorgsyn.org The amino group on the aromatic ring significantly influences the molecule's electronic properties, rendering the ring highly susceptible to electrophilic substitution and enabling the formation of diazonium salts, which are versatile intermediates for introducing a wide array of functional groups. wikipedia.org Aniline and its derivatives are foundational to the synthesis of polymers, dyes, and a vast number of pharmaceutical agents, where the amino group often plays a crucial role in biological interactions. google.comorgsyn.orgwikipedia.org

Research Context and Structural Features of 2-(5-Methyl-2-furyl)aniline Hydrochloride

This compound is an organic salt with the molecular formula C₁₁H₁₂ClNO. chemicalbook.com Its structure is characterized by a furan ring substituted with a methyl group at the 5-position, which is in turn linked at its 2-position to an aniline ring at the ortho position. The aniline nitrogen is protonated to form a hydrochloride salt.

| Hydrochloride Salt | The salt form of the amine, which generally enhances water solubility and crystallinity. |

The compound is available from some chemical suppliers for research purposes, although at least one supplier has listed it as a discontinued (B1498344) product. genprice.comcymitquimica.com This may suggest either challenges in its synthesis or a niche area of research demand.

Scope and Objectives of Academic Investigations into the Compound and its Chemical Space

While direct and extensive academic literature solely focused on this compound is limited, the objectives of its study can be inferred from research on analogous structures, such as its para-isomer, 4-(5-methyl-2-furyl)aniline hydrochloride. The primary goals of investigating this compound and its related chemical space likely include:

Development of Novel Synthetic Methodologies: Exploring efficient synthetic routes to produce 2-furylanilines, potentially through cross-coupling reactions or multi-step sequences involving furan and aniline precursors.

Investigation of Physicochemical Properties: Characterizing the compound's spectroscopic data (NMR, IR, Mass Spectrometry), solubility, and stability, which are crucial for any further application.

Exploration of Reactivity: Studying how the ortho-positioning of the bulky furyl group influences the reactivity of the aniline ring and the furan ring in various chemical transformations.

Potential Pharmacological Applications: Drawing from the known biological activities of furan and aniline derivatives, research would likely aim to screen this compound and its derivatives for potential anticancer, antimicrobial, or enzyme inhibition activities. The structural similarity to the 4-isomer, which has been investigated for such properties, supports this line of inquiry.

Materials Science Applications: Investigating the potential of this compound as a monomer or building block for the synthesis of novel polymers or functional materials, leveraging the properties of the conjugated furan-aniline system.

In essence, academic investigations into this compound are positioned at the intersection of synthetic methodology, medicinal chemistry, and materials science, driven by the unique combination of its constituent chemical scaffolds.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWTVAHEKRASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386323 | |

| Record name | 2-(5-Methyl-2-furyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-85-4 | |

| Record name | 2-(5-Methyl-2-furyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Elucidation of 2 5 Methyl 2 Furyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 2-(5-methyl-2-furyl)aniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would reveal the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt would influence the chemical shifts, particularly of the amine protons and adjacent aromatic protons, due to the electron-withdrawing effect of the ammonium (B1175870) group (-NH3+).

In a suitable deuterated solvent like DMSO-d₆, the following proton signals would be anticipated:

Aromatic Protons: The protons on the aniline (B41778) ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to distinct signals for each of the four protons on the benzene (B151609) ring.

Furan (B31954) Protons: The two protons on the furan ring would show up as doublets in the region of δ 6.0-7.0 ppm.

Methyl Protons: The methyl group attached to the furan ring would present as a singlet at approximately δ 2.3-2.5 ppm.

Amine Protons: The protons of the ammonium group (-NH3+) would likely appear as a broad singlet at a downfield chemical shift, the exact position being dependent on concentration and solvent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Aniline) | 7.0 - 8.0 | Multiplet |

| Furan | 6.0 - 7.0 | Doublet |

| Methyl | 2.3 - 2.5 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected chemical shifts would be:

Aromatic and Furan Carbons: The carbon atoms of the aniline and furan rings would resonate in the downfield region of the spectrum, typically between δ 100-160 ppm. The carbon attached to the nitrogen (C-N) and the carbons of the furan ring attached to oxygen and the aniline ring would be the most downfield.

Methyl Carbon: The carbon of the methyl group would appear at a much higher field, generally in the range of δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic/Furan | 100 - 160 |

Advanced Multinuclear NMR Techniques

To definitively assign all proton and carbon signals, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the spin systems within the aniline and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the furan and aniline rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, thus confirming the molecular formula of the free base, C₁₁H₁₁NO. The hydrochloride salt itself is not typically observed directly, but the mass of the protonated free base [M+H]⁺ would be measured.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for analyzing polar and salt compounds like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base 2-(5-methyl-2-furyl)aniline. Fragmentation of this ion can be induced (tandem MS or MS/MS) to yield structurally informative fragment ions. Key fragmentation pathways would likely involve the cleavage of the bond between the furan and aniline rings, and fragmentation within the furan ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent parts: the aniline ring, the furan ring, the methyl group, and the hydrochloride salt.

The spectrum of an aromatic primary amine like aniline typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. wikieducator.org For aniline specifically, these bands appear around 3442 cm⁻¹ and 3360 cm⁻¹. wikieducator.org The presence of the hydrochloride forms an anilinium ion (C₆H₅NH₃⁺), which significantly alters the N-H stretching region. The N–H⁺ vibrations in hydrochloride salts are typically observed near 2500 cm⁻¹.

The furan ring exhibits several characteristic vibrations. Ring stretching frequencies for furan and its derivatives are found in the 1625 to 800 cm⁻¹ region. udayton.edu Specifically, the C-O-C stretching of the furan ring is a key identifier. The methyl group attached to the furan ring will show C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations at lower wavenumbers.

In a study of aniline+-furan complexes, bands were observed at 3205 cm⁻¹, 3310 cm⁻¹, and 3445 cm⁻¹, with a shoulder around 3120 cm⁻¹. nii.ac.jp The bands at 3310 cm⁻¹ and 3445 cm⁻¹ were attributed to the hydrogen-bonded NH oscillator of the NH–π-type structure. nii.ac.jp However, a re-examination suggested that the band around 3300 cm⁻¹ might be an overtone transition of the NH₂-bending vibration. nii.ac.jp The C–N stretching vibration in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. wikieducator.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anilinium ion (N-H⁺) | Stretching | ~2500 |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| C=C (Aromatic & Furan) | Stretching | 1625-1450 |

| C-N (Aromatic) | Stretching | 1335-1250 |

| C-O-C (Furan) | Stretching | 1250-1020 |

| N-H | Bending | ~1619 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly the π-electron system. The conjugation between the aniline and furan rings in this compound results in characteristic absorption bands.

Aniline itself exhibits a primary absorption band around 230 nm and a secondary band around 280 nm, which are attributed to π → π* transitions of the benzene ring. In aniline derivatives, the position and intensity of these bands can be influenced by substituents. For copolymers of 2-methyl aniline and aniline, absorption bands corresponding to the π → π* transition of the phenyl ring are observed around 320 nm. rroij.com Another absorption band around 610 nm can be attributed to the n → π* excitation transition. rroij.com

The furan ring also contributes to the UV-Vis spectrum. The electronic transitions in furan and its derivatives can be complex. researchgate.net The conjugation of the furan ring with the aniline moiety is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. The hydrochloride salt form may also influence the electronic transitions due to the protonation of the amino group, which can affect the degree of conjugation.

In a study on copolymers of furan and aniline, it was found that the conductivity of the copolymer increased with the aniline content, indicating electronic interaction between the furan and aniline units. nih.gov This interaction would be reflected in the UV-Vis spectrum. For poly(2-methyl aniline-co-2-amino benzoic acid), absorption maxima were observed at 312 nm at room temperature, with additional peaks appearing at different temperatures, indicating changes in the polymer conformation and electronic structure. rroij.com

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) |

|---|---|---|

| π → π* | Phenyl Ring & Furan Ring | ~312-320 nm |

| n → π* | Non-bonding electrons on Nitrogen | ~590-610 nm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For aniline hydrochloride, the crystal structure reveals a C-N bond length of 1.474 Å, which is elongated compared to the 1.41 Å in aniline, due to the formation of the anilinium ion. wikipedia.org The structure of aniline derivatives is influenced by intermolecular interactions, such as hydrogen bonding. researchgate.net In the crystal structure of this compound, one would expect to observe hydrogen bonds between the anilinium protons (N-H⁺) and the chloride ions (Cl⁻).

The relative orientation of the furan and aniline rings is a key structural feature. The dihedral angle between the two rings will determine the extent of π-orbital overlap and, consequently, the electronic properties of the molecule. In similar structures, the planarity of the molecule can be influenced by crystal packing forces. nih.gov The crystal structure would also confirm the position of the methyl group on the furan ring and provide details about the intermolecular packing in the solid state. Obtaining suitable single crystals is a prerequisite for this analysis. scielo.org.za

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or Pbca |

| C-N Bond Length | ~1.47 Å |

| N-H···Cl Hydrogen Bonds | Present |

| Dihedral Angle (Furan-Aniline) | Dependent on crystal packing |

Thermal Analysis Techniques (e.g., Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference material.

For aniline hydrochloride, the melting point is approximately 198 °C, and it boils at 245 °C. chemicalbook.com A TGA of protonated polyaniline shows an initial weight loss around 69 °C due to the dehydration of water molecules. researchgate.net Further degradation steps occur at higher temperatures, indicating the decomposition of the polymer backbone. researchgate.net DTA curves for aniline derivatives can show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. researchgate.net

The thermal stability of this compound would be influenced by the strength of the ionic interaction in the hydrochloride salt and the inherent stability of the furan and aniline rings. The TGA curve would likely show an initial mass loss corresponding to the loss of HCl, followed by the decomposition of the organic moiety at higher temperatures. DTA would reveal the temperatures at which these transitions occur. Studies on similar compounds show that they are often thermostable up to their melting point. nih.gov

Table 4: Expected Thermal Events for this compound

| Technique | Temperature Range (°C) | Observed Event |

|---|---|---|

| TGA | 100-200 | Possible loss of adsorbed water |

| TGA/DTA | ~200-250 | Melting and/or loss of HCl |

| TGA/DTA | >250 | Decomposition of the organic structure |

Morphological Analysis (e.g., Scanning Electron Microscopy (SEM)) for Polymerized Forms

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. For the polymerized form of 2-(5-Methyl-2-furyl)aniline, SEM can reveal details about the polymer's structure, such as whether it is granular, fibrous, or porous.

The morphology of polyaniline and its derivatives can vary significantly depending on the polymerization conditions. rsc.org Studies on copolymers of aniline and thiophene (B33073) have shown that the molecular geometry affects the crystallinity and morphology of the resulting polymer. researchgate.net SEM analysis of polyaniline derivatives has revealed various structures, from heterogeneous hierarchical to spherical, depending on the substituents on the aniline monomer. rsc.org

For poly(2-(5-Methyl-2-furyl)aniline), the morphology would likely be influenced by factors such as the solvent used for polymerization, the oxidant, and the temperature. The presence of the methyl-furan group could lead to a different morphology compared to unsubstituted polyaniline. SEM images would provide valuable information on the particle size, shape, and surface texture of the polymer, which are important for its potential applications in areas like sensors and conductive coatings. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 5 Methyl 2 Furyl Aniline Hydrochloride

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, which, in its non-protonated form, is highly susceptible to a range of chemical transformations.

The free amino group (-NH2) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, in 2-(5-Methyl-2-furyl)aniline, the ortho position is sterically hindered by the bulky 5-methyl-2-furyl substituent. Therefore, electrophilic attack is primarily directed to the para position (C4) and the other ortho position (C6) relative to the amino group.

Due to the high reactivity of arylamines, direct electrophilic substitution can sometimes lead to multiple substitutions and oxidative side reactions. libretexts.org To achieve monosubstitution and prevent these issues, the reactivity of the amine is often moderated by converting it into an amide derivative, such as an acetanilide, prior to the substitution reaction. libretexts.org The acetyl group can be removed via hydrolysis after the desired substitution has been achieved. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 2-(5-Methyl-2-furyl)aniline

| Reaction Type | Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (after acetylation/deacetylation) | 4-Nitro-2-(5-methyl-2-furyl)aniline |

| Bromination | Br₂ in CH₃COOH (after acetylation/deacetylation) | 4-Bromo-2-(5-methyl-2-furyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(5-methyl-2-furyl)benzenesulfonic acid |

This table is based on established principles of electrophilic aromatic substitution on activated aniline rings.

The primary amine of 2-(5-Methyl-2-furyl)aniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netrecentscientific.com

A general protocol for Schiff base synthesis involves refluxing the aniline derivative and a carbonyl compound in a solvent like ethanol (B145695) for several hours. semanticscholar.org The resulting Schiff base can often be isolated by filtration after cooling the reaction mixture. researchgate.net

General Reaction Scheme for Schiff Base Formation:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Where Ar is the 2-(5-Methyl-2-furyl)phenyl group and R is an alkyl or aryl group)

The nucleophilic nature of the primary amino group allows for a variety of transformations and derivatizations. Besides the formation of amides, the amine can react with other electrophiles. For instance, reaction with isocyanates yields urea (B33335) derivatives. researchgate.net Diazotization of the primary amine with nitrous acid (HNO₂) at low temperatures produces a diazonium salt. These salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -I, -H) through Sandmeyer and related reactions. libretexts.org

Table 2: Common Derivatization Reactions of the Aniline Moiety

| Reagent | Product Type | Significance |

|---|---|---|

| Acetic Anhydride | Acetanilide | Moderates amine reactivity for EAS. libretexts.org |

| Isocyanate (R-NCO) | Substituted Urea | Used for creating complex derivatives. researchgate.net |

Reactivity Profiles of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution and, under certain conditions, ring-opening reactions. Its reactivity toward electrophiles is significantly greater than that of benzene (B151609). chemicalbook.com

In the furan ring, electrophilic attack preferentially occurs at the C2 and C5 positions, which are adjacent to the oxygen atom. quora.compearson.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at these positions, which allows for the delocalization of the positive charge over three resonance structures. chemicalbook.com Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

In 2-(5-Methyl-2-furyl)aniline, the C2 position of the furan ring is substituted with the aniline group, and the C5 position is occupied by a methyl group. Therefore, any further electrophilic substitution on the furan ring would have to occur at the less favorable C3 or C4 positions, and would likely require harsh reaction conditions. Common electrophilic substitutions on furan itself include nitration, halogenation, and Friedel-Crafts reactions, which are typically carried out under mild conditions to avoid polymerization or ring-opening. youtube.com

The furan ring is susceptible to cleavage under acidic or oxidative conditions. rsc.org The chemistry of furans is particularly sensitive to ring-opening, which can occur during polymerization or other acid-catalyzed reactions. nih.gov For example, treatment of furan derivatives with strong acids in the presence of a nucleophile can lead to the formation of 1,4-dicarbonyl compounds. mdpi.com The ring-opening of furfuryl alcohol, a related compound, yields levulinic acid. nih.gov This reactivity highlights the potential for the furan moiety in 2-(5-Methyl-2-furyl)aniline to be transformed into acyclic structures, providing a pathway to different classes of compounds.

Hydrogenation and Reduction Pathways of the Furan Ring

The furan ring in 2-(5-Methyl-2-furyl)aniline is susceptible to hydrogenation, a reaction that reduces the double bonds within the aromatic heterocycle. The outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation of furan derivatives typically proceeds via the addition of hydrogen atoms across the π-system. youtube.com This process can lead to partial reduction, yielding dihydrofurans, or complete saturation to form the corresponding tetrahydrofuran (B95107) derivative. For 2-arylfurans, the reduction of the furan ring is a common transformation. While specific studies on 2-(5-Methyl-2-furyl)aniline hydrochloride are limited, analogous reactions on similar structures provide insight into the expected pathways. For instance, the hydrogenation of 2,5-disubstituted furans has been accomplished using homogeneous rhodium complexes, indicating that the furan ring can be selectively reduced in the presence of other functional groups. nih.gov

The general mechanism of catalytic hydrogenation involves the adsorption of the alkene (in this case, the double bonds of the furan ring) and hydrogen onto the surface of a metal catalyst, such as palladium, platinum, or nickel. youtube.com The hydrogen atoms are then transferred to the carbons of the double bond in a stepwise manner. This typically results in a syn-addition, where both hydrogen atoms add to the same face of the furan ring. khanacademy.org

The presence of the aniline group and the methyl group on the furan ring can influence the rate and selectivity of the hydrogenation. The conditions can be tuned to favor the reduction of the furan ring over the benzene ring of the aniline moiety, due to the higher aromaticity and stability of the benzene ring.

Table 1: Plausible Hydrogenation Products of 2-(5-Methyl-2-furyl)aniline

| Starting Material | Reagents and Conditions | Major Product |

| 2-(5-Methyl-2-furyl)aniline | H₂, Pd/C | 2-(5-Methyltetrahydro-2-furyl)aniline |

| 2-(5-Methyl-2-furyl)aniline | H₂, Rhodium complex (e.g., with butiphane ligands) | cis-2-(5-Methyltetrahydro-2-furyl)aniline |

This table presents plausible products based on general principles of furan hydrogenation, as direct experimental data for this specific compound is not widely available.

Acid-Catalyzed Reactions and Proton Adduct Formation Mechanisms

In the presence of a strong acid, this compound can undergo a variety of reactions, which are initiated by the protonation of the molecule. The hydrochloride salt already implies the protonation of the basic aniline nitrogen. However, under strongly acidic conditions, the furan oxygen can also be protonated, which activates the furan ring towards nucleophilic attack and ring-opening.

The mechanism of acid-catalyzed reactions of furans typically involves the formation of a proton adduct, specifically an oxonium ion, at the furan oxygen. This protonation disrupts the aromaticity of the furan ring, making it highly electrophilic. The subsequent steps can involve attack by a nucleophile, which can be either intermolecular or intramolecular.

In the case of 2-(5-Methyl-2-furyl)aniline, the ortho-amino group is positioned to act as an intramolecular nucleophile. Following protonation of the furan ring, the lone pair of the aniline nitrogen can attack one of the activated carbons of the furan ring. This intramolecular cyclization is a common pathway for appropriately substituted furans. chemrxiv.org For instance, related 2-furylaniline derivatives are known to undergo acid-catalyzed cyclization to form fused heterocyclic systems.

A plausible mechanism for the acid-catalyzed intramolecular cyclization of 2-(5-Methyl-2-furyl)aniline is as follows:

Protonation: The furan oxygen is protonated by the acid, forming an oxonium ion. This increases the electrophilicity of the furan ring carbons, particularly C5 (bearing the methyl group) and C2 (bearing the aniline group).

Intramolecular Nucleophilic Attack: The nucleophilic amino group attacks the electrophilic C5 position of the protonated furan ring. This leads to the formation of a new five-membered ring.

Ring Opening and Rearrangement: The furan ring opens, and subsequent rearrangements can lead to the formation of stable polycyclic aromatic systems, such as carbazole (B46965) derivatives.

This type of reaction showcases the dual role of the molecule, where the furan acts as an electrophile precursor and the aniline acts as a nucleophile.

Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of 2-(5-Methyl-2-furyl)aniline dictates the regioselectivity and stereoselectivity of its chemical transformations.

Regioselectivity:

In electrophilic substitution reactions, the furan ring is generally more reactive than the benzene ring. The regioselectivity of attack on the furan ring is governed by the directing effects of the oxygen atom and the methyl group. The oxygen atom strongly activates the C2 and C5 positions for electrophilic attack. Since the C2 position is already substituted, and the C5 position carries a methyl group, the most likely position for electrophilic attack on the furan ring would be the C3 or C4 positions, although these are less activated. However, electrophilic attack on the C5 carbon can also occur, leading to an ipso-substitution or addition-elimination pathway. The aniline ring is also subject to electrophilic substitution. The amino group is a strong activating, ortho-, para-director. However, in the hydrochloride salt form, the anilinium group is strongly deactivating and meta-directing.

In the case of the acid-catalyzed cyclization discussed in section 4.3, the regioselectivity is determined by the intramolecular nature of the reaction. The aniline nitrogen will preferentially attack the C5 position of the furan ring due to the formation of a thermodynamically favorable five- or six-membered ring in the transition state.

Stereoselectivity:

Stereoselectivity becomes important in reactions that create new chiral centers, such as the hydrogenation of the furan ring. The catalytic hydrogenation of the furan ring can lead to the formation of two new stereocenters at positions C2 and C5 of the resulting tetrahydrofuran ring. The addition of hydrogen typically occurs from the less sterically hindered face of the furan ring, leading to a syn-addition product. khanacademy.org The use of chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, can induce enantioselectivity in the hydrogenation, leading to the preferential formation of one enantiomer of the cis-2,5-disubstituted tetrahydrofuran product. nih.gov

Table 2: Regio- and Stereochemical Considerations in Reactions of 2-(5-Methyl-2-furyl)aniline

| Reaction Type | Key Factor | Predicted Outcome | Rationale |

| Electrophilic Aromatic Substitution | Directing groups | Substitution on the aniline ring at the para position to the amino group. | The amino group is a strong ortho-, para-director, and the para position is less sterically hindered by the bulky furyl group. |

| Catalytic Hydrogenation | Catalyst approach | Formation of cis-2-(5-Methyltetrahydro-2-furyl)aniline. | Syn-addition of hydrogen from the less hindered face of the furan ring. |

| Acid-Catalyzed Cyclization | Intramolecular attack | Cyclization involving the aniline nitrogen and the C5 position of the furan ring. | Formation of a stable 5- or 6-membered ring transition state. |

This table provides predictions based on established principles of organic chemistry.

Synthesis and Exploration of Structural Derivatives and Analogues of 2 5 Methyl 2 Furyl Aniline

The core structure of 2-(5-methyl-2-furyl)aniline serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues. Chemical modifications can be strategically applied to the aniline (B41778) nitrogen atom, the phenyl ring, and the furan (B31954) ring, or the entire structure can be utilized in ring fusion strategies to generate complex heterocyclic systems. These explorations are crucial for developing new compounds with tailored properties.

Polymerization Chemistry of 2 5 Methyl 2 Furyl Aniline Hydrochloride

Oxidative Polymerization Mechanisms and Kinetics

The oxidative polymerization of 2-(5-Methyl-2-furyl)aniline hydrochloride is presumed to follow the general mechanism established for aniline (B41778) and its derivatives. This process is a complex, multi-step reaction that involves both the growth of macromolecular chains and their self-organization into supramolecular structures. nih.gov

The mechanism is initiated by the oxidation of the monomer to form a radical cation. This highly reactive species is stabilized by resonance. These radicals then couple, typically in a "head-to-tail" fashion, to form dimers, oligomers, and eventually, the polymer chain. For polyaniline, polymer chains are predominantly composed of para-substituted monomeric units, which provides a highly developed poly-conjugated system. nih.gov

However, the presence of the 2-(5-methyl-2-furyl) group introduces significant deviations from standard aniline polymerization:

Steric Effects : The substituent is located at the ortho-position of the aniline ring. Ortho-substituents are known to introduce steric hindrance, which can affect the rate of polymerization and the final molecular weight of the polymer. nih.gov This hindrance may lead to polymers with lower molecular weights compared to unsubstituted PANI. nih.gov

Electronic Effects : The furan (B31954) ring and the methyl group are both electron-donating. This increased electron density on the aniline ring can lower the oxidation potential of the monomer, potentially increasing the polymerization rate.

Furan Ring Reactivity : The furan ring itself is susceptible to oxidation, although at a higher potential than aniline. core.ac.ukuark.edu During the oxidative process, the furan ring can be opened or undergo side reactions, leading to defects in the polymer backbone. urfu.ruresearchgate.net Studies on the oxidation of furans show they can be dearomatized to form unsaturated 1,4-diketones, which could lead to cross-linking or other structural irregularities. urfu.ru

The kinetics of the polymerization are expected to be autocatalytic, a characteristic feature of aniline polymerization. The reaction typically exhibits an induction period, followed by a rapid polymerization phase. The transformation of intermediate products, such as phenazine-like structures, can act as a limiting step in the oxidation process. cymitquimica.com

Electrochemical Polymerization Approaches

Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymers. For this compound, this process would be carried out in a protic medium, likely an aqueous acidic solution, using techniques like cyclic voltammetry (CV) or constant potential electrolysis. sci-hub.seresearchgate.net

The generally accepted mechanism for the electropolymerization of aniline involves the anodic coupling of radical cations formed at the electrode surface. researchgate.net This mechanism is repeated with each potential sweep in CV, leading to the gradual deposition and growth of the polymer film on the electrode. researchgate.net

Key aspects of the electrochemical polymerization of this specific monomer include:

Oxidation Potential : The monomer's oxidation potential is expected to be lower than that of aniline due to the electron-donating nature of the substituent. However, the high oxidation potential required for the furan ring itself (greater than 3 volts) suggests that polymerization will likely proceed primarily through the aniline moiety at lower potentials, leaving the furan ring intact. uark.edu

Solvent System : Acetonitrile-water mixtures have been found suitable for the electropolymerization of substituted anilines, yielding soluble polymers and allowing for in-situ spectroscopic studies. sci-hub.se

Film Properties : The resulting polymer film is expected to be electroactive, capable of switching between different oxidation states (leucoemeraldine, emeraldine (B8112657), and pernigraniline) which are often accompanied by distinct color changes. scispace.com The quality and adhesion of the film can be highly dependent on the monomer concentration and the potential sweep rate. chemicalbook.com

Influence of Reaction Conditions on Polymer Structure and Electrochemical Properties (e.g., acidity, temperature, oxidant concentration)

The structure and properties of the resulting polymer are highly sensitive to the reaction conditions during polymerization.

Acidity (pH): The pH of the reaction medium is a critical factor. Polymerization of aniline is almost exclusively carried out in acidic electrolytes (typically pH < 2.5) to produce the conductive emeraldine salt form. chemsynthesis.comresearchgate.net At higher pH, the deposited material tends to consist of low molecular weight oligomers. chemsynthesis.com For this compound, the protonation of the amine and imine groups in the growing polymer chain is essential for maintaining solubility and achieving a high degree of polymerization. The acidity also influences the morphology of the final product; for instance, in aqueous solutions of sulfuric acid, granular polyaniline is often produced, while in weaker acids like acetic acid, nanotubular structures can be obtained. researchgate.net

Temperature: Temperature significantly affects the polymerization rate, molecular weight, and crystallinity of the polymer. For polyaniline, decreasing the polymerization temperature (e.g., to -25 °C) has been shown to increase both the molecular weight and crystallinity of the resulting polymer. researchgate.net Lower temperatures can also enhance the thermal stability of the synthesized polyaniline. researchgate.net Conversely, higher temperatures can lead to degradation and the formation of undesirable side products. nih.gov

Oxidant Concentration: The molar ratio of oxidant to monomer is a key parameter in chemical oxidative polymerization. An optimal ratio is required to maximize the polymer yield and conductivity. For aniline, an oxidant-to-aniline (O/AN) molar ratio of 0.5 can produce the highest yield. nih.gov The concentration of the oxidant can also influence the electrical properties; for some systems, an increase in oxidant concentration leads to an enhancement in the electrical conductivity of the resulting polymer. sci-hub.se

The table below summarizes the expected effects of reaction conditions, based on studies of related polyaniline derivatives.

| Parameter | Condition Change | Expected Effect on Poly(2-(5-Methyl-2-furyl)aniline) | Reference Principle |

|---|---|---|---|

| Acidity (pH) | Decrease (More Acidic) | Favors formation of high molecular weight, conductive emeraldine salt. | chemsynthesis.com |

| Increase (Less Acidic) | Leads to formation of non-conductive, low molecular weight oligomers. | chemsynthesis.com | |

| Temperature | Decrease | Increases molecular weight, crystallinity, and thermal stability. | researchgate.net |

| Increase | May increase reaction rate but risks polymer degradation and side reactions. | nih.gov | |

| Oxidant/Monomer Ratio | Optimize Ratio | Maximizes polymer yield and conductivity. | nih.govrsc.org |

| Excess Oxidant | Can lead to over-oxidation (pernigraniline state) and polymer degradation. | nih.gov |

Polymer Characterization and Structure-Property Relationships of Polyaniline Derivatives

The characterization of poly(2-(5-Methyl-2-furyl)aniline) would involve various spectroscopic and analytical techniques to determine its structure and properties.

Structural Characterization : Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the polymer structure. researchgate.netsigmaaldrich.com Key FTIR bands would indicate the presence of quinoid and benzenoid rings, characteristic of the polyaniline backbone.

Morphology : Scanning electron microscopy (SEM) would reveal the surface morphology, which can range from granular to fibrillar or spherical depending on the synthesis conditions. sigmaaldrich.com

Thermal Stability : Thermogravimetric analysis (TGA) would be used to assess the thermal stability. The presence of the furan substituent may influence the degradation profile compared to unsubstituted PANI. researchgate.net

The structure-property relationship is dictated by the substituent's influence on the polymer backbone.

Solubility : The furan group is expected to improve the solubility of the polymer in common organic solvents compared to the highly intractable PANI. researchgate.netsigmaaldrich.com This is a significant advantage for processability.

Electrical Conductivity : While the improved solubility is beneficial, the steric hindrance from the ortho-substituent can disrupt the planarity of the polymer chain, leading to a decrease in π-electron delocalization. This typically results in lower electrical conductivity compared to unsubstituted PANI. For example, the conductivity of copolymers of aniline and 2-methylaniline decreases as the proportion of the substituted monomer increases. uark.edu

Electrochemical Properties : The polymer is expected to exhibit redox activity. The substituent may shift the redox potentials. The electron-donating groups could facilitate oxidation, but steric effects might hinder ion transport during doping/dedoping cycles, affecting the electrochemical performance.

The table below presents a comparative summary of expected properties.

| Property | Polyaniline (PANI) | Expected for Poly(2-(5-Methyl-2-furyl)aniline) | Reason for Difference |

|---|---|---|---|

| Solubility | Poor in common organic solvents | Improved solubility | Presence of bulky, more organophilic furan substituent. researchgate.netsigmaaldrich.com |

| Conductivity (Doped) | High (1-100 S/cm) | Lower | Steric hindrance from ortho-substituent disrupts chain planarity and conjugation. uark.edu |

| Processability | Difficult | Improved | Enhanced solubility allows for solution-based processing (e.g., film casting). |

| Thermal Stability | Good | Potentially altered | The furan ring may have a different degradation pathway. researchgate.net |

Copolymerization Strategies with Other Monomers

To tailor the properties of the final material, this compound can be copolymerized with other monomers. This strategy allows for a fine-tuning of properties such as conductivity, solubility, and electroactivity.

Copolymerization with Aniline : Copolymerizing with aniline is a common strategy to balance properties. Incorporating aniline units would likely increase the electrical conductivity of the resulting copolymer compared to the homopolymer of the substituted monomer, while still retaining some of the improved solubility. uark.edu Studies on furan/aniline copolymers show that true copolymerization occurs, with conductivity increasing steadily with higher aniline content. nih.gov

Copolymerization with Other Substituted Monomers : Copolymerization with other functional monomers can introduce new properties. For example, copolymerizing with a monomer containing an acidic group (like 2-aminobenzoic acid) could lead to self-doping behavior. uark.edu

Synthesis Methods : Both chemical and electrochemical methods can be employed for copolymerization. The reactivity ratios of the comonomers will determine the final composition and sequence distribution in the copolymer chain. For some substituted anilines, the reactivity can be higher than that of aniline itself.

This approach provides a versatile platform for creating a wide range of functional materials with properties engineered for specific applications, such as sensors, coatings, or electrochromic devices. sigmaaldrich.com

Computational and Theoretical Investigations of 2 5 Methyl 2 Furyl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure, geometry, and reactivity of molecules like 2-(5-Methyl-2-furyl)aniline hydrochloride. researchgate.netcecam.org DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry to its lowest energy state and to calculate various electronic properties. researchgate.netresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. rsc.org

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. rsc.org For aromatic and heterocyclic compounds, the distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net In a molecule like 2-(5-Methyl-2-furyl)aniline, the HOMO is typically distributed over the electron-rich aniline (B41778) and furan (B31954) rings, while the LUMO may be similarly delocalized across the π-conjugated system.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For instance, studies on various substituted anilines and furan derivatives show how different functional groups modify these electronic properties. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Compounds

| Compound | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | B3LYP-D3/6-311++G** | -5.25 | -0.15 | 5.10 |

| 2,5-Dimethylfuran | B3LYP/6-311+G(d,p) | -5.78 | -0.34 | 5.44 |

| 2-Anilinothiazole | B3LYP/6-31G* | -5.99 | -1.63 | 4.36 |

| Quinoline Derivative | B3LYP/6-31G'(d,p) | -6.21 | -2.65 | 3.56 |

This table is illustrative and compiles data from computational studies on analogous or related structures to demonstrate typical values obtained through DFT calculations. researchgate.netnih.govresearchgate.netrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For a compound like 2-(5-Methyl-2-furyl)aniline, computational studies could explore its synthesis pathways, such as Suzuki-Miyaura cross-coupling, or its degradation mechanisms. A relevant example is the computational study of the reaction between 4-methyl aniline (a structural isomer) and the hydroxyl (OH) radical, a key process in atmospheric chemistry. mdpi.com In that study, DFT (M06-2X method) and higher-level calculations (CCSD(T)) were used to map out the reaction pathways. mdpi.com

The study identified several possible reaction channels:

Addition Reactions: The OH radical can add to different positions on the aromatic ring, forming various adduct intermediates. mdpi.com

Abstraction Reactions: The OH radical can abstract a hydrogen atom from the amine (-NH₂) group or the methyl (-CH₃) group. mdpi.com

By calculating the energy barriers for each step, the most favorable reaction pathway can be determined. For the 4-methyl aniline + OH reaction, calculations showed that H-abstraction from the amine group was a major channel, leading to the formation of the NH-C₆H₄-CH₃ radical as a key product. mdpi.com The kinetics of the reaction were further analyzed using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction rate constants at different temperatures and pressures. mdpi.com A similar approach for this compound would provide critical data on its reactivity, stability, and potential transformation products.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides highly accurate predictions of spectroscopic parameters, which serve as a powerful complement to experimental characterization. By calculating properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, computational models can aid in the structural confirmation of synthesized compounds. globalresearchonline.netmdpi.com

Conformational Analysis: Most non-rigid molecules, including 2-(5-Methyl-2-furyl)aniline, can exist in multiple spatial arrangements known as conformers. These arise from the rotation around single bonds, such as the C-C bond connecting the furan and aniline rings. Computational conformational analysis involves scanning the potential energy surface by systematically rotating these bonds to find all stable, low-energy conformers. nih.gov Studies on related molecules like 2-ethylfuran (B109080) and furan-based arylamides show that different conformers can have distinct energy levels, with one often being significantly more stable. nih.govnih.gov The presence of solvents can also alter the relative stability of conformers, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). ekb.eg

Spectroscopic Prediction: Once the minimum-energy conformer is identified, its vibrational frequencies and NMR spectra can be calculated. DFT methods are routinely used to compute harmonic vibrational frequencies. globalresearchonline.net While these calculated values are often systematically higher than experimental ones, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis is further enhanced by calculating the Total Energy Distribution (TED), which assigns each vibrational mode to specific molecular motions (e.g., C-H stretch, ring deformation). researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy, aiding in the assignment of complex experimental spectra. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Furan

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) (Gas Phase) |

| Ring Symmetric Stretch | 1512 | 1486 |

| C-H In-plane Bend | 1405 | 1383 |

| Ring Breathing | 1079 | 1066 |

| C-H Out-of-plane Bend | 881 | 873 |

| Ring Puckering | 611 | 603 |

This table uses data for the parent furan molecule to illustrate the typical accuracy of DFT in predicting vibrational spectra. globalresearchonline.net

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases (liquids and solids) and their interactions with biological targets. Computational methods can quantify the strength and nature of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, key interactions would include:

Hydrogen Bonding: The amine group (-NH₃⁺ in the hydrochloride salt) is a strong hydrogen bond donor. It can interact with the chloride anion and with the oxygen atom of the furan ring in neighboring molecules. The furan oxygen can also act as a hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic aniline and furan rings can engage in stacking interactions, contributing to the stability of crystal structures.

Computational techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (AIM) are used to analyze these interactions. rsc.org NBO analysis can quantify the stabilization energy associated with charge transfer between interacting orbitals, such as the donation from a lone pair orbital to an anti-bonding orbital in a hydrogen bond. rsc.org Studies on liquid aniline and its aqueous solutions have used these methods to analyze molecular aggregation and the formation of hydrogen-bonded complexes. researchgate.netbohrium.com For example, the hydration of 2-ethylfuran was studied computationally, revealing that the strongest interaction is a hydrogen bond between the water molecule (acting as a donor) and the furan's oxygen atom (acting as an acceptor). nih.gov

Table 3: Types of Intermolecular Interactions in Related Systems

| Interacting System | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Aniline Dimer | N-H···π Hydrogen Bond | DFT/B3LYP | -2.5 to -5.0 |

| Aniline Dimer | C-H···N Hydrogen Bond | DFT/B3LYP | ~ -1.5 |

| Benzene (B151609) Dimer | π-π Stacking | CCSD(T) | ~ -2.5 |

| 2-Ethylfuran···H₂O | O-H···O Hydrogen Bond | NBO Analysis | ~ -3.0 to -4.0 |

This table provides representative data from computational studies on aniline and furan systems to illustrate the nature and strength of typical intermolecular forces. nih.govresearchgate.net

Applications As Precursors and Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Incorporating Furan (B31954) and Aniline (B41778) Motifs

The presence of both an amino group on the aniline ring and the furan nucleus allows 2-(5-Methyl-2-furyl)aniline hydrochloride to be a key starting material for the synthesis of a variety of intricate heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science.

Pyrrolo[2,3-d]pyrimidines:

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of bicyclic heterocycles that are isosteres of purines and exhibit a wide range of biological activities, including as kinase inhibitors for treating cancer. nih.govnih.gov The general synthesis of pyrrolo[2,3-d]pyrimidines can involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) or, alternatively, building the pyrrole ring onto a pyrimidine core. nih.govmdpi.com

While direct synthesis from this compound is not explicitly detailed in the provided literature, the general synthetic strategies for pyrrolo[2,3-d]pyrimidines suggest its potential as a precursor. For instance, a common route involves the reaction of a substituted 2-aminopyrrole-3-carbonitrile with a suitable cyclizing agent. google.com A plausible pathway could involve the transformation of the furan ring of 2-(5-Methyl-2-furyl)aniline into a pyrrole, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine skeleton. The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives has been shown to yield compounds with significant biological activities. nih.govnih.gov

Thiadiazoles:

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a common scaffold in medicinally important molecules, exhibiting a range of activities including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of 2-amino-1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazides with various reagents. encyclopedia.pub

A general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a condensing agent like polyphosphate ester (PPE). google.comcore.ac.uk In this context, the furan-2-carboxylic acid derived from 2-(5-Methyl-2-furyl)aniline could be a key intermediate. This would lead to the formation of a 2-amino-5-(5-methyl-2-furyl)-1,3,4-thiadiazole derivative, which could then be further functionalized.

Triazoles:

Triazoles, five-membered heterocycles with three nitrogen atoms, are another important class of compounds in medicinal chemistry. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the cyclization of hydrazones. raco.cat For example, treating diformylhydrazine with anilines can produce 1,2,4-triazoles. raco.cat

The aniline functionality of this compound makes it a suitable candidate for such reactions. Condensation with appropriate reagents can lead to the formation of a triazole ring, with the 5-methyl-2-furylphenyl substituent appended to the core. The synthesis of triazole derivatives from aniline precursors is a well-established methodology. frontiersin.org

Oxadiazoles:

Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring. Like their sulfur-containing analogs, they are prevalent in pharmacologically active compounds. nih.govnih.gov The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netorganic-chemistry.org Another common route to 1,3,4-oxadiazoles is the cyclization of diacylhydrazines. frontiersin.org

Starting from 2-(5-Methyl-2-furyl)aniline, one could envision its conversion to a corresponding furan-containing benzamidine (B55565) or benzoic acid derivative, which could then be utilized in the synthesis of oxadiazoles. For instance, the reaction of a furan-2-carboxylic acid hydrazide with carbon disulfide can yield a 5-furan-2-yl mdpi.comnih.govcore.ac.ukoxadiazole-2-thiol.

Benzazoles:

Benzazoles, including benzoxazoles, benzothiazoles, and benzimidazoles, are bicyclic compounds formed by the fusion of a benzene (B151609) ring with an azole ring. They are important structural motifs in many biologically active compounds. The synthesis of 2-aryl benzoxazoles can be achieved through the condensation of 2-aminophenols with carboxylic acids or aldehydes. researchgate.net While this compound is not a 2-aminophenol, its structural similarity to precursors used in benzazole synthesis suggests its potential for creating analogous fused systems where the furan ring is part of a more complex structure.

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Pyrrolo[2,3-d]pyrimidines | Cyclization of substituted pyrroles. | Precursor to a furan-substituted aminopyrrole intermediate. |

| Thiadiazoles | Cyclization of thiosemicarbazides. | Source of a furan-containing carboxylic acid for reaction with thiosemicarbazide. |

| Triazoles | Cyclization of hydrazones or reaction of anilines with diformylhydrazine. | The aniline moiety can participate in cyclization reactions. |

| Oxadiazoles | Reaction of amidoximes with carboxylic acids or cyclization of diacylhydrazines. | Precursor to furan-containing benzamidine or benzoic acid derivatives. |

| Benzazoles | Condensation of 2-aminophenols/anilines with carboxylic acids/aldehydes. | Structural analog for the synthesis of fused heterocyclic systems. |

Role in Multicomponent Reaction (MCR) Strategies for Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in an atom- and step-economical fashion. mdpi.com These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse molecules for drug discovery and other applications. mdpi.com

The structure of this compound, with its nucleophilic aniline nitrogen and the potential for the furan ring to participate in various transformations, makes it an attractive candidate for MCRs. While specific MCRs involving this exact compound are not extensively documented, the principles of MCR design suggest its applicability.

For instance, a bio-inspired one-pot furan-thiol-amine multicomponent reaction has been reported for the synthesis of N-pyrrole heterocycles. researchgate.net This reaction proceeds through the oxidation of a furan, followed by reaction with a thiol and an amine. researchgate.net Given that this compound contains both a furan and an aniline moiety, it could potentially undergo intramolecular or intermolecular MCRs of this type to generate complex pyrrole-containing structures.

The aniline component can readily participate in classic MCRs such as the Ugi and Passerini reactions, which are initiated by the formation of an imine from an amine and a carbonyl compound. mdpi.com The furan ring can also be involved in cycloaddition reactions, a key step in many MCRs. mdpi.com The combination of these reactive functionalities in a single molecule offers a platform for the design of novel MCRs leading to unique heterocyclic scaffolds.

Generation and Trapping of Reactive Intermediates

The chemical reactivity of this compound can be harnessed to generate and trap various reactive intermediates, which are transient species that play a crucial role in many organic transformations.

One of the most significant reactive intermediates that can be generated from anilines are arylnitrenium ions . These are highly electrophilic species with the general formula Ar-N⁺-R. nih.govresearchgate.net The generation of arylnitrenium ions can be achieved through various methods, including the photolysis of suitable precursors. nih.govresearchgate.net The subsequent reactions of these nitrenium ions, such as intramolecular cyclization or reactions with external nucleophiles, can lead to the formation of a variety of nitrogen-containing heterocyclic compounds. The study of these intermediates provides valuable insights into reaction mechanisms and allows for the development of new synthetic methodologies. nih.gov

While direct studies on the generation of nitrenium ions from this compound are not available, the presence of the aniline group strongly suggests its capability to form such intermediates under appropriate conditions. The furan ring, being an electron-rich heterocycle, could potentially influence the stability and reactivity of the resulting nitrenium ion, possibly leading to unique reaction pathways.

Precursors for Advanced Material Science Applications

The unique electronic properties of the furan and aniline components make this compound a promising precursor for the development of advanced materials, such as conductive polymers and chemical sensors.

Conductive Polymers:

Conducting polymers are organic polymers that possess electrical conductivity. nih.govacs.org They have garnered significant interest for their potential applications in various electronic devices. Both polyaniline (PANI) and polyfuran are well-known conducting polymers. nih.govcore.ac.ukacs.org The copolymerization of furan and aniline has been shown to produce materials with higher conductivity than polyfuran alone. nih.govacs.org

This compound serves as a monomer that already contains both the furan and aniline units. Its polymerization could lead to a novel class of conductive polymers with potentially enhanced properties. The methyl group on the furan ring can also influence the solubility and processability of the resulting polymer. Furan-functionalized aniline trimers have been used to create self-healing anticorrosion coatings, demonstrating the utility of combining these two moieties in materials science. researchgate.netmdpi.com

Chemical Sensors:

Chemical sensors are devices that detect the presence of specific chemical species. Conducting polymers are often used as the active material in chemical sensors due to the changes in their electrical properties upon interaction with analytes. nih.govnih.gov Aniline derivatives and their polymers have been successfully employed in the development of sensors for various metal ions and organic molecules. nih.govnih.gov

The incorporation of the furan ring into an aniline-based polymer can modulate its electronic structure and, consequently, its sensing properties. The furan moiety can provide additional binding sites for analytes, potentially increasing the selectivity and sensitivity of the sensor. Therefore, polymers derived from this compound are attractive candidates for the fabrication of new chemical sensors.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Methyl-2-furyl)aniline hydrochloride?

The compound can be synthesized via alkylation of 2-methylfuran with 2-hydroxybenzyl alcohol derivatives, followed by acid-catalyzed cyclization. For example, 2-methylfuran reacts with substituted 2-hydroxybenzyl alcohols under controlled conditions (e.g., ethanol/HCl) to yield intermediates that are subsequently converted to the target compound . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize by-products.

Q. How should researchers characterize this compound analytically?

Use UV-Vis spectroscopy (λmax ~235–288 nm, based on aniline hydrochloride analogs) and NMR (¹H/¹³C) to confirm aromatic and furyl moieties . HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity assessment, especially given the lack of reported physical property data for this specific compound .

Q. What are the critical handling and storage protocols?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis. Use nitrile gloves, fume hoods, and eye protection during handling, as the compound may decompose to release HCl, CO, or NOx under heat or moisture . Always inspect PPE integrity before use .

Advanced Research Questions

Q. What reaction mechanisms govern its conversion to benzofuran derivatives?

Under acidic conditions (e.g., ethanol/HCl), the furyl group undergoes electrophilic substitution, forming benzofuran rings via intramolecular cyclization. This mechanism is supported by analogous studies on 2-hydroxyaryl(5-methylfuran-2-yl)alkanes, where protonation of the furyl oxygen initiates ring closure . Kinetic studies using varying acid concentrations and temperatures can elucidate rate-determining steps.

Q. How can stability under diverse experimental conditions be systematically evaluated?

Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–80°C and monitor decomposition via GC-MS for products like HCl, CO, or nitrogen oxides .

- Photostability : Expose to UV light (254 nm) and analyze degradation using HPLC-UV .

- Hydrolytic stability : Test in aqueous buffers (pH 1–13) to identify pH-sensitive degradation pathways .

Q. What methodologies are appropriate for assessing its toxicity in absence of reported data?

Prioritize in vitro assays:

Q. How should researchers address contradictions in physicochemical data?

For unreported properties (e.g., solubility, logP), use predictive tools like ACD/Labs or experimentally determine via shake-flask method (for logP) or dynamic light scattering (for solubility). Cross-validate results with structurally similar compounds, such as 4-chloro-2-(trifluoroacetyl)aniline hydrochloride, which has documented melting points (156–158°C) and vapor pressure (0.00339 mmHg at 25°C) .

Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction yield and purity.

- Analytical Validation : Establish method robustness using ICH guidelines for HPLC (e.g., precision, LOQ).

- Safety Compliance : Follow GHS protocols for waste disposal and emergency response, as the compound lacks comprehensive hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.